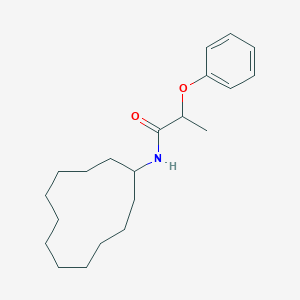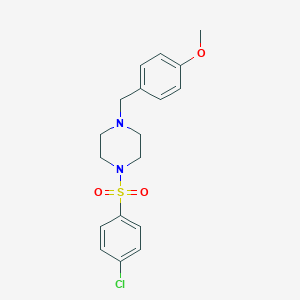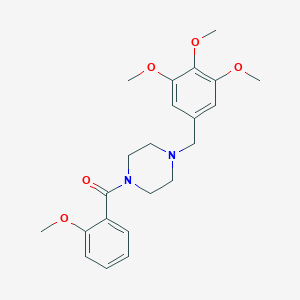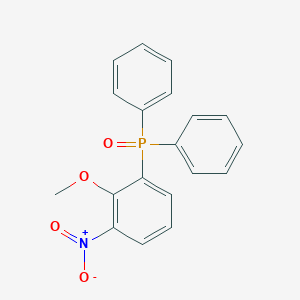
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine, also known as 3C-BZ, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the 2C-X series of compounds, which are known for their psychoactive properties. 3C-BZ has been studied extensively for its potential as a research tool in the fields of neuroscience, pharmacology, and biochemistry. In
Mécanisme D'action
The exact mechanism of action of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This may lead to the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that it may have effects on neurotransmitter systems such as serotonin, dopamine, and norepinephrine. Additionally, it has been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. Additionally, it has a relatively long half-life, which may allow for longer-term studies. However, one limitation of using this compound is its potential for toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine. One area of research is the development of more selective and potent compounds that target specific serotonin receptor subtypes. Additionally, the potential therapeutic applications of this compound for psychiatric and neurological disorders should be explored further. Finally, the potential toxic effects of this compound should be investigated in more detail to ensure its safety for use in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound that has been studied extensively for its potential as a research tool in the fields of neuroscience, pharmacology, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound as a research tool and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine involves the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine has been used extensively as a research tool in the fields of neuroscience, pharmacology, and biochemistry. It has been studied for its potential as a serotonin receptor agonist, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Additionally, this compound has been shown to have affinity for other receptors such as the dopamine D2 receptor, which may have implications for the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABSWMOXYAYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365825 |
Source


|
| Record name | N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
353773-94-1 |
Source


|
| Record name | N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B444867.png)
![(3,5-Dimethoxy-phenyl)-[4-(2-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444871.png)
![1-(3,5-Bis{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B444872.png)

![Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B444875.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B444877.png)

![[4-(4-Ethyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B444880.png)


![(3-Chloro-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444886.png)
